molecular formula C18H20FN3O3S2 B2815472 N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851410-29-2

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2815472
CAS RN: 851410-29-2
M. Wt: 409.49
InChI Key: BXSOATFLEFEAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H20FN3O3S2 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A study by Hafez and El-Gazzar (2017) reported on the synthesis of novel thieno[3,2-d]pyrimidine derivatives, similar in structure to N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These compounds demonstrated potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

  • Gangjee et al. (2008) synthesized analogues of thieno[2,3-d]pyrimidines, exhibiting potent inhibitory activity against thymidylate synthase and dihydrofolate reductase. This study suggests potential therapeutic applications of these compounds in cancer treatment (Gangjee et al., 2008).

Molecular Structure and Spectroscopic Analysis

  • Mary et al. (2020) conducted a comprehensive study on the molecular structure, spectroscopic properties, and drug likeness of a similar compound. The study offers insights into the chemical characteristics and potential pharmaceutical applications of such compounds (Mary et al., 2020).

Crystal Structures

  • Subasri et al. (2016) analyzed the crystal structures of similar compounds, providing valuable information on the conformation and stability of these molecules, which is crucial for understanding their biological activity (Subasri et al., 2016).

Fluorescence Binding with Bovine Serum Albumin

  • Meng et al. (2012) investigated the interactions of related compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. This research highlights the potential biological interactions and binding properties of such compounds (Meng et al., 2012).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S2/c1-11-8-14-16(27-11)17(24)22(6-7-25-2)18(21-14)26-10-15(23)20-13-5-3-4-12(19)9-13/h3-5,9,11H,6-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSOATFLEFEAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.